4-((Thiophen-3-ylmethyl)amino)butan-2-ol
CAS No.:
Cat. No.: VC17865541
Molecular Formula: C9H15NOS
Molecular Weight: 185.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H15NOS |
---|---|
Molecular Weight | 185.29 g/mol |
IUPAC Name | 4-(thiophen-3-ylmethylamino)butan-2-ol |
Standard InChI | InChI=1S/C9H15NOS/c1-8(11)2-4-10-6-9-3-5-12-7-9/h3,5,7-8,10-11H,2,4,6H2,1H3 |
Standard InChI Key | KTKOYDLTXJJYNX-UHFFFAOYSA-N |
Canonical SMILES | CC(CCNCC1=CSC=C1)O |
Introduction
Structural Characteristics and Molecular Configuration
4-((Thiophen-3-ylmethyl)amino)butan-2-ol belongs to the class of amino alcohols, characterized by the presence of both amine (-NH-) and hydroxyl (-OH) functional groups. Its molecular formula is C₉H₁₅NOS, with a molecular weight of 185.29 g/mol. The IUPAC name specifies a butan-2-ol backbone substituted at the fourth carbon with a (thiophen-3-ylmethyl)amino group.
Key Structural Features
-
Thiophene Ring: The thiophene moiety, a five-membered aromatic heterocycle containing sulfur, is attached at the 3-position. This substitution pattern distinguishes it from the 2-thiophene isomer described in analogous compounds .
-
Amino-Alcohol Backbone: The butan-2-ol chain provides two reactive sites: a secondary alcohol at C2 and a tertiary amine at C4, facilitating hydrogen bonding and nucleophilic interactions .
Table 1: Comparative Structural Data of Thiophene-Based Amino Alcohols
The thiophene ring’s electronic properties, including its electron-rich π-system and sulfur atom, influence the compound’s reactivity. For instance, the sulfur atom can participate in coordination chemistry, while the aromatic ring enables π-π stacking interactions in biological systems .
Synthetic Pathways and Optimization
While no explicit synthesis of 4-((Thiophen-3-ylmethyl)amino)butan-2-ol is documented, analogous compounds suggest viable routes:
Multi-Step Organic Synthesis
-
Thiophene Functionalization: Thiophene-3-carbaldehyde undergoes reductive amination with a butanol-derived amine. For example, reacting 3-thiophenemethylamine with 4-bromobutan-2-ol in the presence of a base like K₂CO₃ could yield the target compound.
-
Catalytic Methods: Indium chloride (InCl₃)-catalyzed one-pot reactions, as demonstrated for pyrano[2,3-c]pyrazoles , might be adapted to assemble the thiophene-amino alcohol framework under ultrasonic irradiation, enhancing reaction efficiency.
Key Reaction Parameters:
-
Solvent Systems: Polar solvents such as ethanol or methanol are preferred for their ability to dissolve both amine and alcohol reactants .
-
Catalysts: Acidic catalysts (e.g., acetic acid) or Lewis acids (e.g., InCl₃) facilitate imine formation and nucleophilic substitutions .
Physicochemical Properties
Physical Properties
-
Solubility: High solubility in polar solvents (water, ethanol) due to hydrogen-bonding capacity from -OH and -NH groups .
-
Melting Point: Estimated range: 120–140°C (based on analogs ).
Chemical Reactivity
-
Amine Group: Participates in Schiff base formation, alkylation, and acylation reactions.
-
Hydroxyl Group: Can undergo esterification, oxidation, or serve as a hydrogen-bond donor.
Industrial and Material Science Applications
Coordination Chemistry
The sulfur atom in the thiophene ring and the amine group enable chelation with metal ions (e.g., Cu²⁺, Fe³⁺), suggesting utility in catalysis or materials synthesis .
Polymer Additives
Amino alcohols can act as crosslinking agents in epoxy resins, improving thermal stability and mechanical strength.
Challenges and Future Directions
-
Synthetic Scalability: Current methods for analogs rely on multi-step protocols with moderate yields (60–80%) . Flow chemistry or microwave-assisted synthesis could optimize efficiency.
-
Pharmacokinetic Profiling: Future studies should address absorption, distribution, and toxicity profiles to evaluate therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume